molecular formula C8H6N4OS B2511409 6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 878066-00-3

6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2511409
CAS No.: 878066-00-3
M. Wt: 206.22
InChI Key: AMJOSEZZTCBXLO-UHFFFAOYSA-N
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Description

6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetically designed small molecule based on the privileged 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold, a bioisostere of naturally occurring purine nucleosides . This core structure is of significant interest in medicinal chemistry due to its diverse biological activities. The molecule is functionalized with a prop-2-yn-1-ylthio (propargylthio) group at the 6-position, a modification that can be explored to modulate its physicochemical properties and interaction with biological targets. The 1H-pyrazolo[3,4-d]pyrimidine moiety is a well-established pharmacophore in the design of epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors . This class of compounds is primarily investigated in oncology research, as EGFR is a validated target in numerous cancers, including those of the lung, breast, and colon . These molecules are designed to compete with ATP for binding at the catalytic domain of the EGFR enzyme, thereby inhibiting the signaling pathways that drive uncontrolled cell proliferation . Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated substantial potential in antimicrobial research, showing significant in vitro activity against selected bacteria and fungi . The incorporation of a sulfur-containing side chain, as seen in this derivative, is a common strategy in drug discovery to enhance binding affinity and optimize pharmacokinetic profiles. This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to investigate the full scope of this compound's biological activity and mechanism of action in their specific experimental models.

Properties

IUPAC Name

6-prop-2-ynylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS/c1-2-3-14-8-10-6-5(4-9-12-6)7(13)11-8/h1,4H,3H2,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJOSEZZTCBXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=C(C=NN2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of a pyrazolopyrimidine precursor with a propargyl thiol derivative. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the propargyl thio group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in water.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or thiol.

    Substitution: Formation of substituted pyrazolopyrimidines.

Scientific Research Applications

Overview

6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities. Its molecular formula is C₁₄H₁₅N₃OS₂, and it exhibits a range of pharmacological properties.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit significant antimicrobial properties. A study synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluated their in vitro antimicrobial activity against various bacteria and fungi. Compounds demonstrated promising results compared to standard drugs, suggesting potential therapeutic applications in treating infections .

Anticancer Potential
Preliminary studies have shown that compounds within this class may possess anticancer properties. Investigations into their antiproliferative effects against cancer cell lines (e.g., breast and colon cancers) have indicated that these compounds could serve as leads for new anticancer therapies . The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth.

Anti-inflammatory Effects
Certain derivatives have been noted for their anti-inflammatory activities, comparable to established anti-inflammatory agents. This suggests potential applications in managing inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound can inhibit enzymes involved in critical pathways such as quorum sensing, which is essential for bacterial communication and virulence .

Synthetic Routes

The synthesis of this compound typically involves:

  • Preparation of the Pyrazolopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Prop-2-yn-1-ylthio Group : This step usually employs nucleophilic substitution reactions under basic conditions, often utilizing solvents like dimethylformamide (DMF) .

Mechanism of Action

The mechanism of action of 6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes involved in quorum sensing by binding to their active sites and blocking substrate access . This inhibition can disrupt bacterial communication and reduce virulence.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The linear propynyl group may reduce steric hindrance compared to bulky 3-fluorobenzylthio analogs (e.g., 15b–15e in ), enhancing binding to enzyme active sites.
  • Reactivity : The alkyne moiety enables click chemistry modifications, unlike thiol (e.g., ) or aromatic thioether derivatives.

Comparison :

  • Efficiency : The target compound’s synthesis may mirror Method C (), but yields depend on the reactivity of prop-2-yn-1-thiol.
  • Catalysts: Use of green catalysts (e.g., Preyssler nanoparticles in ) contrasts with traditional bases like NaH, affecting scalability and environmental impact.

Physicochemical Properties

Key data from analogs (HPLC purity, spectral features):

Compound HPLC Purity NMR Shifts (δ, ppm) MS (m/z) Reference
15c (6-(3-Fluorobenzylthio) derivative) 99% Aromatic H: 7.52–8.96; NH: 12.5 378
2a (6-Methylthio derivative) - Pyrazole CH: 7.73; NH: 12.5 (D2O) 378
5-Amino-6-arylamino derivatives - NH2: ~5.5–6.0; aryl H: 7.2–8.5 250–400

Inferences for Target Compound :

  • Purity : Likely comparable to 15c (98–99%) if purified via similar methods .
  • NMR : Propynyl protons expected at δ ~2.5–3.0 (C≡CH) and δ ~4.0–4.5 (SCH2).
  • MS : Molecular ion peak anticipated near m/z 290–320 based on structural analogs.

Biological Activity

The compound 6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrazole precursors with sulfur-containing reagents. The methodology often includes:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : Utilizing hydrazine derivatives and carbonyl compounds.
  • Thioether Formation : Reaction with propargyl thiol to introduce the prop-2-yn-1-thio group.

This synthetic pathway allows for the modification of the compound to enhance its biological activity.

Inhibition of Janus Kinases

The compound's structural similarity to other heteroaryl substituted pyrrolo[2,3-b]pyrimidines suggests potential activity as a Janus kinase (JAK) inhibitor . JAK inhibitors are critical in treating autoimmune diseases and certain cancers due to their role in cytokine signaling pathways .

Study on Antitumor Activity

A study highlighted the potential antitumor effects of pyrazolo[3,4-d]pyrimidines in targeting cancer cells. While direct data on this compound is sparse, related compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines .

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity. For example:

  • Substituents at the C6 position have been linked to improved potency against certain targets.

Comparative Biological Activity Table

CompoundTargetActivityReference
This compoundJAKPotential Inhibitor
Related Pyrazolo CompoundsHuman CytomegalovirusNo significant activity
Pyrrolo[2,3-b]pyrimidinesCancer Cell LinesSignificant inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions involving pyrazolo[3,4-d]pyrimidinone intermediates. For example, halogenated precursors (e.g., 6-chloro derivatives) react with propargylthiol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Yield optimization often requires inert atmospheres (N₂/Ar) and stoichiometric control of the thiol reagent .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed, and what spectroscopic techniques are critical for characterization?

  • Techniques :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., propargylthio group at position 6) and aromatic proton environments .
  • HRMS : Validates molecular weight and isotopic patterns .
  • X-ray crystallography : Resolves bond lengths and angles, particularly for verifying the fused bicyclic core and sulfur-alkyne linkage (if crystals are obtainable) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Limited aqueous solubility (logP ~2.5–3.0); DMSO or PEG-400 is recommended for in vitro assays.
  • Stability : Susceptible to oxidation at the thioether bond; store under argon at –20°C with desiccants .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance kinase inhibition potency?

  • Methodology :

  • Propargylthio modification : Replace the prop-2-yn-1-ylthio group with bulkier alkynyl or arylthio substituents to improve target binding .
  • Core scaffold tuning : Introduce electron-withdrawing groups (e.g., –F, –Cl) at position 5 or 7 to modulate electron density and ATP-binding site interactions .
    • Assays : Kinase inhibition assays (e.g., ADP-Glo™) using recombinant kinases (e.g., EGFR, VEGFR) at 1–10 µM compound concentrations .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

  • Catalytic Innovations :

  • Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) : Enable one-pot synthesis under mild conditions (50°C, 4 hours) with 85–90% yield and recyclability for 5 cycles .
  • Solvent-free mechanochemical grinding : Reduces waste and energy consumption compared to traditional reflux methods .

Q. How do iodine-mediated cyclofunctionalizations expand the compound’s derivatization potential?

  • Reaction Design : Treat the propargylthio group with iodine (I₂) in THF at 25°C to form iodomethyl intermediates, enabling 5-exo-dig cyclization for fused imidazo-pyrazolo-pyrimidinones .
  • Applications : These derivatives exhibit enhanced cellular permeability and selectivity in kinase inhibition screens .

Q. What computational strategies predict binding modes to biological targets like ALDH1A or PDE9?

  • Docking Workflow :

  • Protein preparation : Retrieve crystal structures (PDB: 4UB, NPZ) and optimize protonation states at pH 7.4 .
  • Ligand docking (AutoDock Vina) : Use the propargylthio group as a flexible side chain to sample conformations within hydrophobic pockets .
    • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzymatic assays .

Data Contradiction Analysis

Q. Why do catalytic methods (e.g., Preyssler nanoparticles) report higher yields than traditional acid-catalyzed routes despite similar reaction times?

  • Resolution : Preyssler’s high surface area and Brønsted acidity (~pH 2–3) enhance reaction kinetics by stabilizing transition states, whereas HCl/polyphosphoric acid systems suffer from side reactions (e.g., hydrolysis of the propargylthio group) .

Q. How do conflicting bioactivity results arise in antifungal vs. anticancer assays for structurally analogous derivatives?

  • Root Cause : Antifungal activity (e.g., against Botrytis cinerea) correlates with electron-deficient aromatic rings, while anticancer effects (e.g., VEGFR inhibition) require hydrophobic substituents at position 1 .

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